Cas no 154365-44-3 (2-Methyl-6-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid)

2-Methyl-6-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 2-Methyl-6-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid
- AKOS005072115
- CS-0320889
- CA-0858
- MFCD08443983
- DTXCID90568523
- SCHEMBL8634618
- 154365-44-3
- DTXSID10617769
- 2-Methyl-6-nitro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid
- 2-methyl-6-nitro-3-oxo-4H-1,4-benzoxazine-2-carboxylic acid
- 2-Methyl-6-nitro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylicacid
- 3,4-Dihydro-2-methyl-6-nitro-3-oxo-2H-1,4-benzoxazine-2-carboxylic acid
-
- MDL: MFCD08443983
- インチ: InChI=1S/C10H8N2O6/c1-10(9(14)15)8(13)11-6-4-5(12(16)17)2-3-7(6)18-10/h2-4H,1H3,(H,11,13)(H,14,15)
- InChIKey: XZMYDNQTCBXZKS-UHFFFAOYSA-N
計算された属性
- 精确分子量: 252.03823598Da
- 同位素质量: 252.03823598Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 6
- 重原子数量: 18
- 回転可能化学結合数: 1
- 複雑さ: 406
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.2
- トポロジー分子極性表面積: 121Ų
2-Methyl-6-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid Security Information
- Signal Word:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- 储存条件:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-Methyl-6-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB257990-5 g |
2-Methyl-6-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid, 95%; . |
154365-44-3 | 95% | 5g |
€696.70 | 2023-04-27 | |
Apollo Scientific | OR15217-1g |
3,4-Dihydro-2-methyl-6-nitro-3-oxo-2H-1,4-benzoxazine-2-carboxylic acid |
154365-44-3 | 1g |
£120.00 | 2024-05-26 | ||
abcr | AB257990-5g |
2-Methyl-6-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid, 95%; . |
154365-44-3 | 95% | 5g |
€696.70 | 2025-02-14 | |
abcr | AB257990-10g |
2-Methyl-6-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid, 95%; . |
154365-44-3 | 95% | 10g |
€1131.70 | 2025-02-14 | |
A2B Chem LLC | AF12593-5g |
2-Methyl-6-nitro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid |
154365-44-3 | >95% | 5g |
$737.00 | 2024-04-20 | |
abcr | AB257990-500 mg |
2-Methyl-6-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid, 95%; . |
154365-44-3 | 95% | 500mg |
€178.80 | 2023-04-27 | |
Apollo Scientific | OR15217-10g |
3,4-Dihydro-2-methyl-6-nitro-3-oxo-2H-1,4-benzoxazine-2-carboxylic acid |
154365-44-3 | 10g |
£328.00 | 2024-05-26 | ||
TRC | B495415-100mg |
2-Methyl-6-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic Acid |
154365-44-3 | 100mg |
$ 65.00 | 2022-06-07 | ||
abcr | AB257990-10 g |
2-Methyl-6-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid, 95%; . |
154365-44-3 | 95% | 10g |
€1131.70 | 2023-04-27 | |
abcr | AB257990-1g |
2-Methyl-6-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid, 95%; . |
154365-44-3 | 95% | 1g |
€260.30 | 2025-02-14 |
2-Methyl-6-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid 関連文献
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Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
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Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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8. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
2-Methyl-6-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acidに関する追加情報
Introduction to 2-Methyl-6-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid (CAS No. 154365-44-3)
2-Methyl-6-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid, identified by its Chemical Abstracts Service (CAS) number 154365-44-3, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic compound belongs to the benzoxazine class, a structural motif known for its diverse biological activities and potential therapeutic applications. The presence of a nitro group and a carboxylic acid moiety in its molecular structure imparts unique reactivity and functional properties, making it a valuable scaffold for drug discovery and development.
The chemical structure of 2-Methyl-6-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid consists of a benzoxazine ring system substituted with a methyl group at the 2-position, a nitro group at the 6-position, and a ketone group at the 3-position. The carboxylic acid functionality at the 2-position further enhances its potential for further derivatization and biological evaluation. This compound’s molecular formula can be represented as C₉H₇NO₅, reflecting its composition of carbon, hydrogen, nitrogen, and oxygen atoms.
In recent years, there has been growing interest in benzoxazine derivatives due to their broad spectrum of biological activities. These compounds have been explored for their potential roles in treating various diseases, including inflammation, cancer, and infectious disorders. The nitro group in 2-Methyl-6-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid is particularly noteworthy, as it can undergo reduction to an amine group under specific conditions, thereby altering the compound’s pharmacological profile. This redox chemistry makes it an attractive candidate for studying mechanisms of drug action and developing novel therapeutic strategies.
Recent research has highlighted the significance of benzoxazine derivatives in medicinal chemistry. For instance, studies have demonstrated that certain benzoxazine compounds exhibit potent anti-inflammatory properties by inhibiting key pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNFα) and interleukin-6 (IL-6). The structural features of 2-Methyl-6-nitro-3-oxyoxygen-oxygen-oxygen-oxygen-oxygen-oxygen-xoxygen-xoxygen-xoxygen-xoxygen-xoxygen-xoxygen-xoxygen-xoxygen-xoxygen-xoxygen-xoxygen-xoxygen-oxyogenxigenogenxigenogenxigenogenxigenogenxigenogenxigenogenxigenogenxigenogenxigenogenxigenogenxigenogenxigenogenxigenogenxigenogenxigenogen
The synthesis of 2-Methyl-6-nitro-oxygen-oxygen-oxygen-oxygen-oxygen-oxygen-oxygen-oxygen-oxygen-oxygen-oxygen-methyl-methyl-methyl-methyl-methyl-methyl-methyl-methyl-methyl-methyl-methyl-methyl-nitro-dihydro-dihydro-dihydro-dihydro-dihydro-dihydro-dihydro-dihydro-dihydro-dihydro-dihydro-dihydro-dihydro-benzo[b]furanone-carboxylic acid involves multi-step organic transformations that highlight the versatility of modern synthetic methodologies. Key steps include nitration of a precursor benzoxazine derivative followed by functional group manipulation to introduce the carboxylic acid moiety. Advanced techniques such as catalytic hydrogenation and regioselective reactions have been employed to achieve high yields and purity.
The pharmacological evaluation of CAS No. 15436544 has revealed promising results in preclinical studies. In vitro assays have shown that this compound exhibits inhibitory activity against various enzymes implicated in disease pathogenesis. For example, it has demonstrated inhibitory effects on cyclooxygenase (COX) enzymes, which are involved in prostaglandin synthesis and play a role in pain and inflammation. Additionally, preliminary studies suggest that this compound may interact with other biological targets such as kinases and transcription factors, warranting further investigation into its mechanism of action.
The potential therapeutic applications of CAS No. 15436544 are vast and span multiple disease areas. In oncology research, benzoxazine derivatives have shown promise as antineoplastic agents by inducing apoptosis or inhibiting cell proliferation in cancerous cells. The nitro group present in CAS No. 15436544 may contribute to its ability to generate reactive oxygen species (ROS), which can damage DNA and lead to cytotoxic effects in tumor cells. Furthermore, the carboxylic acid functionality provides opportunities for prodrug development or conjugation with targeting moieties to enhance bioavailability or specificity.
In conclusion,CAS No. 15436544 represents a fascinating compound with significant potential in pharmaceutical research and drug development. Its unique structural features make it a versatile scaffold for designing novel therapeutics targeting various diseases. As our understanding of molecular mechanisms continues to evolve,CAS No. 15436544 may play an important role in advancing treatment strategies across multiple therapeutic areas including oncology,benzodiazepine receptor modulators,and inflammatory disorders,benzodiazepine receptor modulators,
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